Cas no 6597-59-7 (2-(2,4-dimethylphenyl)ethan-1-ol)
2-(2,4-dimethylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanol,2,4-dimethyl-
- 2-(2,4-dimethylphenyl)ethanol
- 2,4-Dimethylphenethylalcohol97
- 2,4-Dimethylphenethyl alcohol
- 2-(2,4-dimethylphenyl)ethan-1-ol
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- MDL: MFCD09753503
- Inchi: 1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3
- InChI Key: CRFNQKYHIUVLSQ-UHFFFAOYSA-N
- SMILES: OCCC1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 150.10452
- Monoisotopic Mass: 150.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2-(2,4-dimethylphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB426801-1 g |
2,4-Dimethylphenethyl alcohol |
6597-59-7 | 1g |
€619.00 | 2023-04-23 | ||
| A2B Chem LLC | AH22283-2.5g |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 2.5g |
$1301.00 | 2024-04-19 | |
| A2B Chem LLC | AH22283-5g |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 5g |
$1908.00 | 2024-04-19 | |
| A2B Chem LLC | AH22283-10g |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 10g |
$2812.00 | 2024-04-19 | |
| A2B Chem LLC | AH22283-50mg |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 50mg |
$178.00 | 2024-04-19 | |
| A2B Chem LLC | AH22283-100mg |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 100mg |
$248.00 | 2024-04-19 | |
| A2B Chem LLC | AH22283-250mg |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 250mg |
$340.00 | 2024-04-19 | |
| A2B Chem LLC | AH22283-500mg |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 500mg |
$541.00 | 2024-04-19 | |
| A2B Chem LLC | AH22283-1g |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95 | 1g |
$550.00 | 2024-04-19 | |
| Crysdot LLC | CD12045690-1g |
2-(2,4-Dimethylphenyl)ethanol |
6597-59-7 | 97% | 1g |
$489 | 2024-07-24 |
2-(2,4-dimethylphenyl)ethan-1-ol Suppliers
2-(2,4-dimethylphenyl)ethan-1-ol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(2,4-dimethylphenyl)ethan-1-ol
Introduction to 2-(2,4-dimethylphenyl)ethan-1-ol (CAS No. 6597-59-7)
2-(2,4-dimethylphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 6597-59-7, is a significant organic compound with a molecular structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions, linked to an ethanol moiety. This compound has garnered attention in the chemical and pharmaceutical industries due to its versatile applications and potential in synthetic chemistry. The presence of the aromatic ring and the hydroxyl group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.
The structural features of 2-(2,4-dimethylphenyl)ethan-1-ol contribute to its unique chemical properties. The aromatic ring enhances its stability and reactivity in various organic transformations, while the hydroxyl group allows for further functionalization through esterification, etherification, or oxidation reactions. These characteristics make it a useful building block in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological activity.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. Research has demonstrated that substituted phenols can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific arrangement of substituents on the aromatic ring can significantly influence these effects. For instance, studies have shown that 2-(2,4-dimethylphenyl)ethan-1-ol and its derivatives may interact with various biological targets, making them candidates for further investigation in drug discovery.
One of the most compelling aspects of 2-(2,4-dimethylphenyl)ethan-1-ol is its role as a precursor in synthesizing more complex molecules. In pharmaceutical research, such intermediates are often used to construct drug candidates with specific therapeutic profiles. The compound's ability to undergo multiple reactions allows chemists to modify its structure in ways that can enhance its efficacy or reduce side effects. This flexibility is particularly valuable in the early stages of drug development, where rapid iteration and optimization are crucial.
The synthesis of 2-(2,4-dimethylphenyl)ethan-1-ol typically involves Friedel-Crafts alkylation followed by reduction or other functional group transformations. Advanced synthetic techniques have been employed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. These methods align with the broader trends in synthetic chemistry towards greener and more efficient processes.
Recent advancements in computational chemistry have also enhanced our understanding of 2-(2,4-dimethylphenyl)ethan-1-ol's reactivity and potential applications. Molecular modeling studies can predict how this compound might behave in different chemical environments, providing insights that guide experimental design. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing traditional wet-lab techniques.
The pharmaceutical industry continues to explore novel derivatives of 2-(2,4-dimethylphenyl)ethan-1-ol to identify new therapeutic agents. Researchers are particularly interested in how modifications to the aromatic ring or the hydroxyl group can alter biological activity. For example, introducing additional functional groups might enhance binding affinity or metabolic stability. These efforts underscore the compound's significance as a scaffold for drug development.
Beyond pharmaceutical applications, 2-(2,4-dimethylphenyl)ethan-1-ol finds utility in other areas of chemical research. It serves as a reference standard for analytical methods and is used in teaching laboratories to illustrate key organic reactions. Its well-characterized properties make it an excellent tool for training chemists at all levels.
The safety and handling of 2-(2,4-dimethylphenyl)ethan-1-ol are also important considerations. While it is not classified as a hazardous material under standard regulations, appropriate laboratory practices should always be followed when working with organic compounds. Proper storage conditions ensure stability and prevent degradation.
In conclusion, 2-(2,4-dimethylphenyl)ethan-1-ol (CAS No. 6597-59-7) is a multifaceted compound with significant potential in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse applications, from drug development to educational purposes. As research continues to uncover new possibilities for this molecule, 6597-59-7 will undoubtedly remain a valuable asset for chemists worldwide.
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